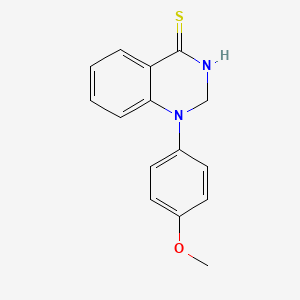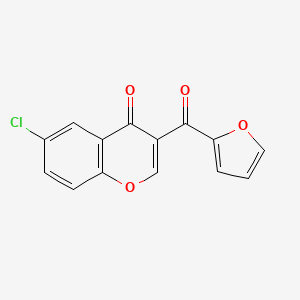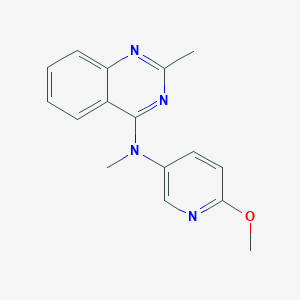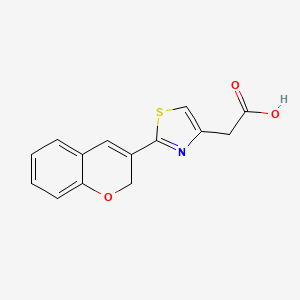
2-(2-(2H-Chromen-3-yl)thiazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2H-クロメン-3-イル)チアゾール-4-イル)酢酸は、クロメン環とチアゾール環が縮合し、酢酸部分を持つ化合物です。この化合物は、医薬品化学、薬理学、材料科学などのさまざまな分野における潜在的な生物学的活性と応用により注目されています。
準備方法
合成経路と反応条件
2-(2-(2H-クロメン-3-イル)チアゾール-4-イル)酢酸の合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、1-フェニルチオ尿素と2-(クロロメチル)-2-ヒドロキシ-2H-クロメン-3-カルボン酸エチルとの反応です。 この反応は、求核付加と内部環化を経て、目的のチアゾール環を形成します .
工業的生産方法
2-(2-(2H-クロメン-3-イル)チアゾール-4-イル)酢酸の具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成方法を拡大することです。これには、収率と純度を高めるために、温度、溶媒、触媒などの反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
2-(2-(2H-クロメン-3-イル)チアゾール-4-イル)酢酸は、次のようなさまざまな化学反応を起こすことができます。
酸化: クロメン環は、キノン誘導体を形成するために酸化することができます。
還元: チアゾール環は、特定の条件下で還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤を使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、クロメン環の酸化によってキノン誘導体が生成される一方、置換反応によってチアゾール環にさまざまな官能基を導入することができます .
科学的研究の応用
2-(2-(2H-クロメン-3-イル)チアゾール-4-イル)酢酸は、次のようないくつかの科学研究応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
作用機序
2-(2-(2H-クロメン-3-イル)チアゾール-4-イル)酢酸の作用機序には、さまざまな分子標的および経路との相互作用が含まれます。チアゾール環は酵素や受容体と相互作用し、その活性を調節することができます。クロメン環はレドックス反応に参加し、細胞プロセスに影響を与える可能性があります。 これらの相互作用は、抗菌性や抗癌性などのさまざまな生物学的効果につながる可能性があります .
類似化合物との比較
類似化合物
2-(2-(2H-クロメン-3-イル)チアゾール-4-イル)酢酸: さまざまな生物学的活性で知られています。
2-(2-(2H-クロメン-3-イル)チアゾール-4-イル)アセトアミド: 酢酸部分の代わりにアミド基を持つ、類似の構造です。
2-(2-(2H-クロメン-3-イル)チアゾール-4-イル)エチルアミン: エチルアミン基を含み、異なる生物学的特性を持っています.
独自性
2-(2-(2H-クロメン-3-イル)チアゾール-4-イル)酢酸は、クロメン環とチアゾール環の組み合わせによってユニークであり、幅広い生物学的活性を発揮します。 酢酸部分により、さらなる化学修飾が可能になり、研究や工業的応用における汎用性が向上します .
特性
分子式 |
C14H11NO3S |
|---|---|
分子量 |
273.31 g/mol |
IUPAC名 |
2-[2-(2H-chromen-3-yl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H11NO3S/c16-13(17)6-11-8-19-14(15-11)10-5-9-3-1-2-4-12(9)18-7-10/h1-5,8H,6-7H2,(H,16,17) |
InChIキー |
AUTDRCKYUKJSNZ-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC2=CC=CC=C2O1)C3=NC(=CS3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



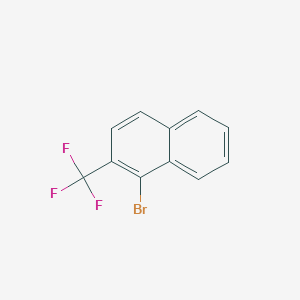
![5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11848006.png)

![6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11848016.png)


![6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B11848024.png)
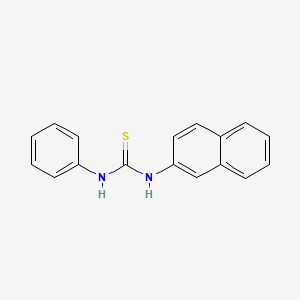
![6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11848027.png)
![3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B11848035.png)
